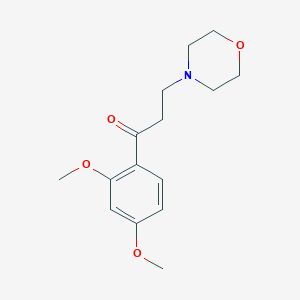
Propiophenone, 2',4'-dimethoxy-3-morpholino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 2',4'-dimethoxy-3-morpholino- is a chemical compound that is widely used in scientific research. It is a member of the phenylketone class of compounds and is often referred to as PDM. PDM is a versatile compound that has been used in a variety of research applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of PDM is not fully understood, but it is thought to act as a nucleophile in chemical reactions. PDM has been shown to react with various electrophiles, including alkyl halides, to form new compounds. Additionally, PDM has been shown to react with certain metal ions to form metal complexes.
Effets Biochimiques Et Physiologiques
PDM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. PDM has been used as a tool for investigating the mechanisms of various biological processes, including the synthesis of cyclic ethers and the formation of metal complexes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PDM is its versatility. It can be used as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes. Additionally, PDM is relatively easy to synthesize and is considered to be relatively safe for use in laboratory experiments.
One limitation of PDM is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, PDM has not been extensively studied for its biochemical and physiological effects, so its safety and potential side effects are not fully understood.
Orientations Futures
There are many potential future directions for research involving PDM. One area of interest is the synthesis of new compounds with potential therapeutic applications, such as antitumor, antibacterial, and antiviral agents. Additionally, PDM could be used as a tool for investigating the mechanisms of various biological processes, including the formation of metal complexes and the synthesis of cyclic ethers. Further research is needed to fully understand the potential applications of PDM in scientific research.
Méthodes De Synthèse
The synthesis of PDM involves a series of chemical reactions that begin with the condensation of propiophenone with 2,4-dimethoxybenzaldehyde. The resulting product is then reacted with morpholine to produce PDM. The synthesis of PDM is a well-established procedure that has been optimized over the years to produce high yields of pure product.
Applications De Recherche Scientifique
PDM has been used in a variety of research applications, including as a building block for the synthesis of other compounds. It has been used to synthesize compounds with potential antitumor, antibacterial, and antiviral properties. PDM has also been used as a reagent in chemical reactions, including in the synthesis of cyclic ethers and in the preparation of heterocyclic compounds.
Propriétés
Numéro CAS |
18703-83-8 |
|---|---|
Nom du produit |
Propiophenone, 2',4'-dimethoxy-3-morpholino- |
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-12-3-4-13(15(11-12)19-2)14(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
Clé InChI |
LRMNBXLXQZOSKD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
Autres numéros CAS |
18703-83-8 |
Synonymes |
1-(2,4-Dimethoxyphenyl)-3-morpholino-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



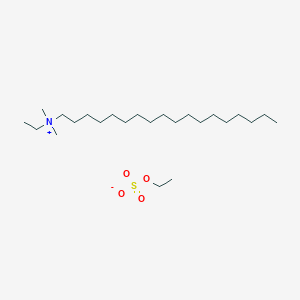
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
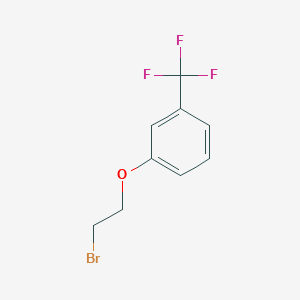
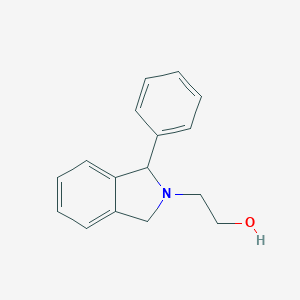
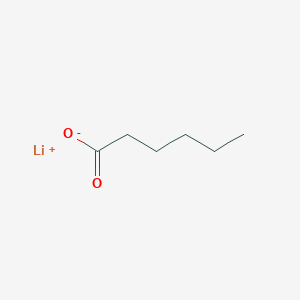
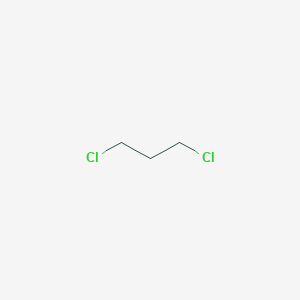
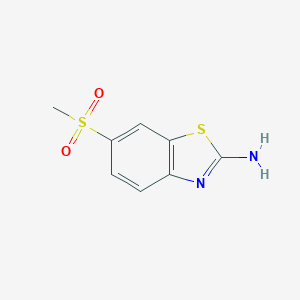
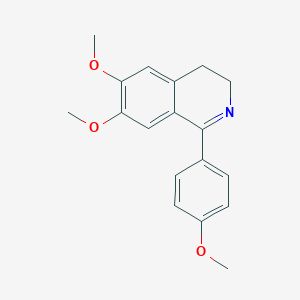
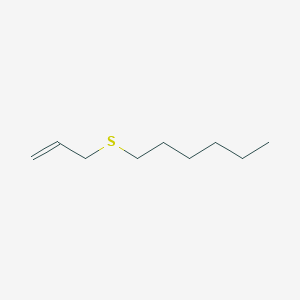
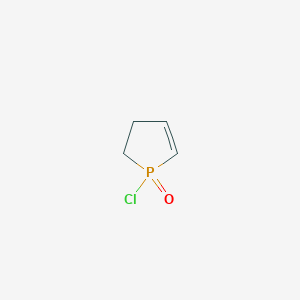
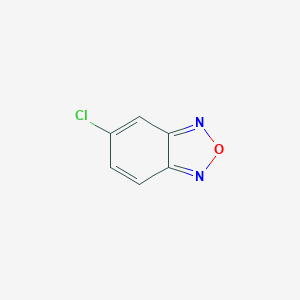
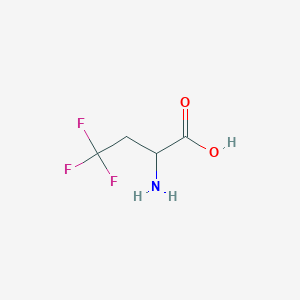
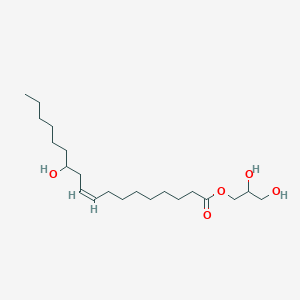
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)